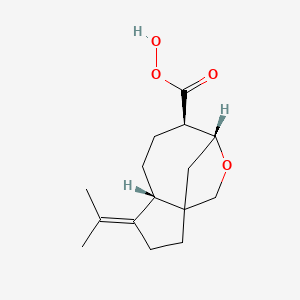

Aspterric acid

Übersicht

Beschreibung

Asptersäure ist eine Sesquiterpenoidverbindung, die aus dem Pilz Aspergillus terreus gewonnen wird. Sie hat aufgrund ihrer einzigartigen herbiziden Eigenschaften, insbesondere der gezielten Wirkung auf das Dihydroxyacidthydratase-Enzym im verzweigten Aminosäureweg, große Aufmerksamkeit erlangt. Dieses Enzym wird von keinem kommerziellen Herbizid angegriffen, wodurch Asptersäure zu einem vielversprechenden Kandidaten für die Entwicklung neuartiger Herbizide wird .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Asptersäure beinhaltet die Integration von vier Schlüsselgenen (A, B, C, D) in das Wirtsgenom von Yarrowia lipolytica, einem öligen Hefestamm. Dieser Stamm wird aufgrund seines hohen Acetyl-CoA-Flusses ausgewählt, der für die Terpenoidproduktion unerlässlich ist. Die Gene werden markerlos integriert, und zusätzliche Genkopien für HMG-CoA-Reduktase und Farnesylpyrophosphatsynthase werden überexprimiert, um den Kohlenstofffluss in Richtung Terpenoidproduktion zu verstärken .

Industrielle Produktionsmethoden: Die industrielle Produktion von Asptersäure befindet sich noch in der experimentellen Phase. Die gentechnisch veränderten Stämme von Yarrowia lipolytica haben bei der Produktion von Asptersäure Schwierigkeiten gezeigt, wobei oft Isomere anstelle des gewünschten Produkts entstehen. Dies unterstreicht die anhaltenden Schwierigkeiten bei der heterologen Pathway-Einführung in mikrobielle Wirte .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aspterric acid involves the integration of four key genes (A, B, C, D) into the host genome of Yarrowia lipolytica, an oleaginous yeast strain. This strain is chosen for its high acetyl-CoA flux, which is essential for terpenoid production. The genes are integrated markerlessly, and additional gene copies for HMG-CoA reductase and farnesyl pyrophosphate synthase are overexpressed to enhance carbon flux towards terpenoid production .

Industrial Production Methods: Industrial production of this compound is still in the experimental phase. The engineered strains of Yarrowia lipolytica have shown challenges in producing this compound, often yielding isomers instead. This highlights the ongoing difficulties in heterologous pathway introduction into microbial hosts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Asptersäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung für verschiedene Anwendungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder Kaliumcyanid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Asptersäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Modellverbindung für die Untersuchung der Sesquiterpenoidbiosynthese und Enzymhemmung.

Biologie: Die herbiziden Eigenschaften von Asptersäure machen sie zu einem wertvollen Werkzeug für die Untersuchung der Pflanzenphysiologie und Resistenzmechanismen.

Medizin: Es werden Forschungsarbeiten durchgeführt, um das Potenzial als antimikrobielles und Antikrebsmittel zu untersuchen.

Industrie: Asptersäure wird für die Entwicklung umweltfreundlicher Herbizide untersucht

5. Wirkmechanismus

Asptersäure entfaltet ihre Wirkung durch Hemmung des Dihydroxyacidthydratase-Enzyms im verzweigten Aminosäureweg. Diese Hemmung stört die Synthese essentieller Aminosäuren, was zum Stillstand des Pflanzenwachstums führt. Zu den beteiligten molekularen Zielen und Wegen gehören der verzweigte Aminosäureweg und das Dihydroxyacidthydratase-Enzym .

Ähnliche Verbindungen:

Asptersäure A und B: Dies sind biogenetisch verwandte Sesquiterpene, die aus dem gleichen Pilz, Aspergillus terreus, isoliert wurden.

Artemihedinsäure N: Ein Eudesman-Typ-Sesquiterpenoid mit ähnlichen Strukturmerkmalen.

Einzigartigkeit: Asptersäure ist aufgrund ihrer spezifischen Hemmung des Dihydroxyacidthydratase-Enzyms einzigartig, einem Ziel, das von keinem kommerziellen Herbizid erreicht wird. Dies macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer Herbizide mit neuartigen Wirkmechanismen .

Wirkmechanismus

Aspterric acid exerts its effects by inhibiting the dihydroxyacid dehydratase enzyme in the branched-chain amino acid pathway. This inhibition disrupts the synthesis of essential amino acids, leading to the cessation of plant growth. The molecular targets and pathways involved include the branched-chain amino acid pathway and the dihydroxyacid dehydratase enzyme .

Vergleich Mit ähnlichen Verbindungen

Aspterric A and B: These are biogenetically related sesquiterpenes isolated from the same fungus, Aspergillus terreus.

Artemihedinic Acid N: A eudesmane-type sesquiterpenoid with similar structural features.

Uniqueness: Aspterric acid is unique due to its specific inhibition of the dihydroxyacid dehydratase enzyme, a target not addressed by any commercial herbicide. This makes it a valuable candidate for developing new herbicides with novel modes of action .

Eigenschaften

IUPAC Name |

(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVWWAIZPPESMM-WORDMNGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67309-95-9 | |

| Record name | Aspterric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

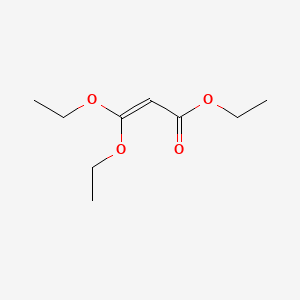

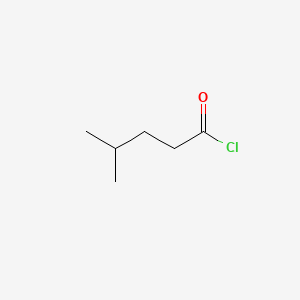

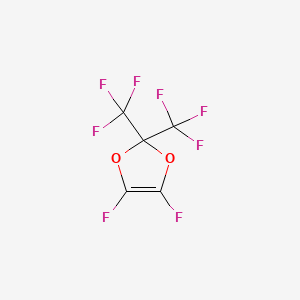

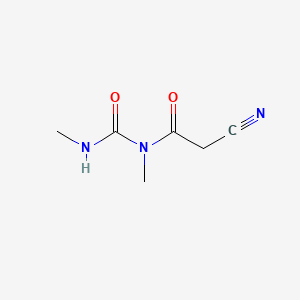

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

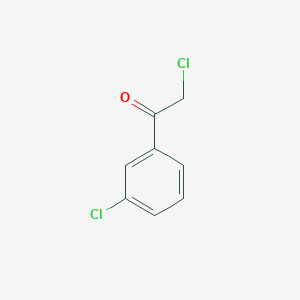

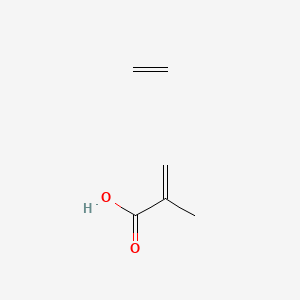

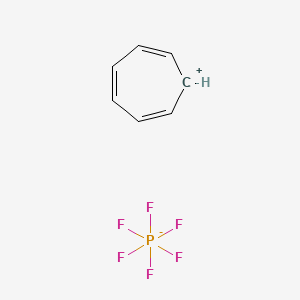

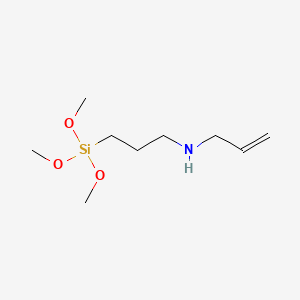

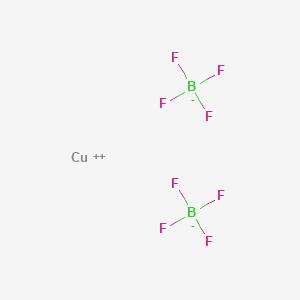

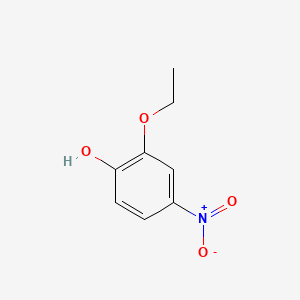

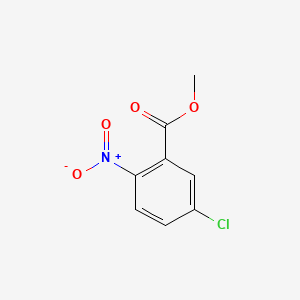

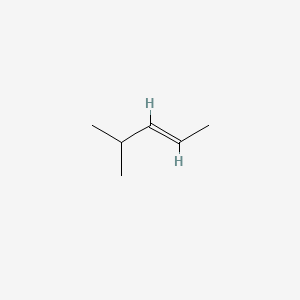

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.